

Compound Identification and Properties

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Compound of Interest

Compound Name: TC AQP1 1

Cat. No.: B7775663

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TC AQP1 1, also known as m-Phenylenediacrylic acid, is a selective blocker of the aquaporin 1 (AQP1) water channel. It was identified through virtual screening and has been shown to inhibit water flux through human AQP1.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Identifier	Value	Source
Chemical Name	3,3'-(1,3-Phenylene)bis(2-propenoic acid)	[4] [5]
CAS Number	37710-81-9	[4] [5] [6] [7] [8]
Molecular Formula	C ₁₂ H ₁₀ O ₄	[4] [5] [6] [7]
Molecular Weight	218.21 g/mol	[2] [4] [5] [6]
Purity	≥98% (HPLC)	[4] [5] [6] [7]
InChI Key	KRXUBZPHAPGHPE-YDFGWWAZSA-N	[5] [6]

Biological Activity and Solubility

TC AQP1 1 functions by blocking the AQP1 channel, thereby inhibiting the transport of water across the cell membrane. Its potency has been quantified in oocyte swelling assays.

Parameter	Value	Assay System	Source
IC ₅₀	8 µM	Xenopus laevis oocyte swelling assay	[4] [5] [6] [9] [10]
Solubility	Soluble to 100 mM in DMSO	N/A	[4] [5] [7]
Max Concentration (DMSO)	21.82 mg/mL (100 mM)	N/A	[5]
Max Concentration (DMSO)	50 mg/mL (229.14 mM)	N/A	[2]

Safety and Handling

Based on available Safety Data Sheets (SDS), **TC AQP1 1** requires standard laboratory precautions. Users should consult the full SDS from their supplier before handling.

Safety Parameter	Information	Source
Eye Contact	Remove contact lenses. Flush eyes immediately with plenty of water for at least 15 minutes.	[7]
Skin Contact	Wash off with soap and plenty of water.	
Inhalation	Move the person into fresh air. If not breathing, give artificial respiration.	
Ingestion	Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.	
Storage	Store at +4°C for the solid compound. Stock solutions should be stored at -20°C for up to 1 month or -80°C for up to 6 months.	[4][6][8][10]
Personal Protective Equipment	Wear appropriate protective eyeglasses, gloves, and lab coat. Use in a well-ventilated area or under a chemical fume hood.	

Experimental Protocols

Key Experiment: *Xenopus laevis* Oocyte Swelling Assay for AQP1 Inhibition

This assay is the primary method for quantifying the inhibitory activity of compounds like **TC AQP1 1** on AQP1 water channels.

Objective: To determine the IC_{50} of **TC AQP1 1** by measuring its effect on the rate of water influx in *Xenopus laevis* oocytes heterologously expressing human AQP1 (hAQP1).

Materials:

- *Xenopus laevis* oocytes
- hAQP1 cRNA
- **TC AQP1 1** stock solution (in DMSO)
- Culture medium (e.g., modified Barth's solution)
- Hypotonic swelling buffer
- Microinjection setup
- High-resolution video microscope and recording software
- Image analysis software

Methodology:

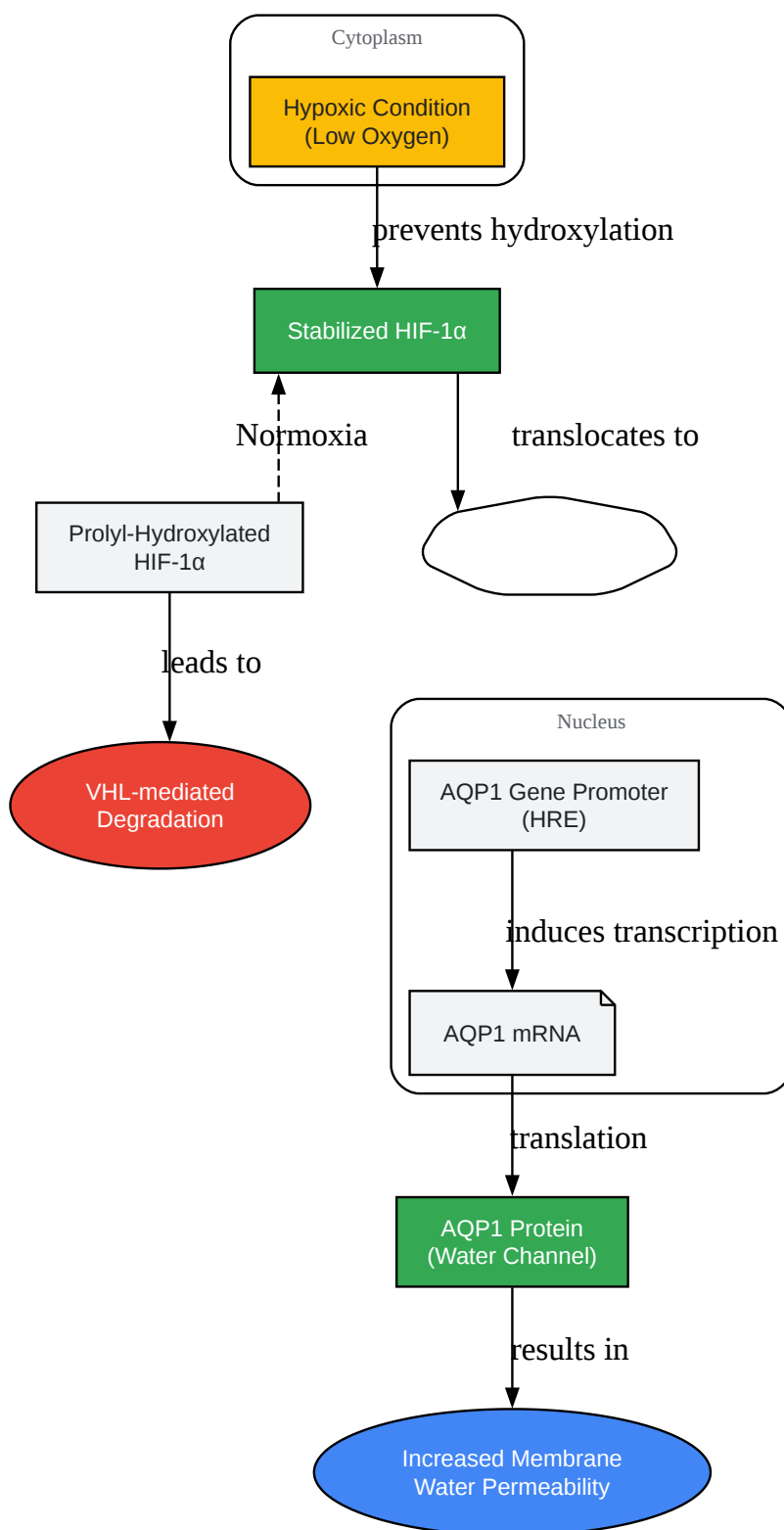
- Oocyte Preparation: Stage V-VI oocytes are surgically harvested from mature female *Xenopus laevis* frogs and defolliculated.
- cRNA Microinjection: Oocytes are microinjected with approximately 25-50 ng of hAQP1 cRNA. A control group is injected with an equivalent volume of sterile water. The oocytes are then incubated for 2-3 days to allow for protein expression.
- Compound Incubation: AQP1-expressing oocytes are pre-incubated with varying concentrations of **TC AQP1 1** (e.g., ranging from 0.1 μ M to 100 μ M) or a vehicle control (DMSO) in the culture medium for a defined period.
- Swelling Assay:
 - Individual oocytes are transferred to a perfusion chamber on the microscope stage.

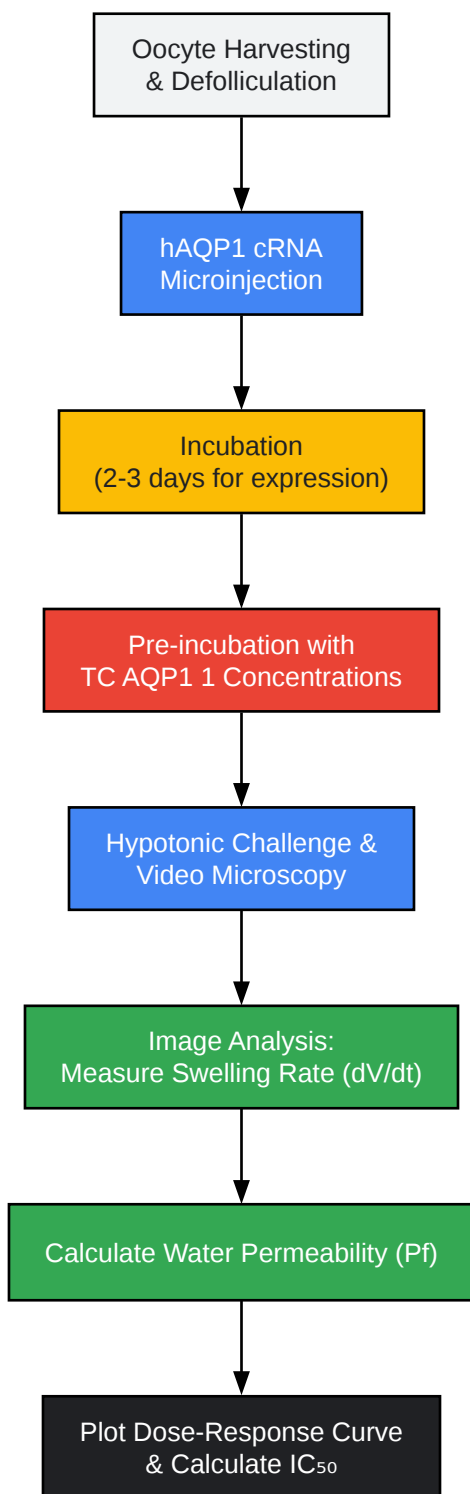
- The chamber is rapidly perfused with a hypotonic swelling buffer, creating an osmotic gradient that drives water into the oocyte.
- The swelling process is recorded using the video microscope for several minutes.
- Data Acquisition and Analysis:
 - Image analysis software is used to measure the oocyte's cross-sectional area at regular time intervals from the video recording.
 - The oocyte volume (V) is calculated assuming a spherical shape.
 - The initial rate of volume increase (dV/dt) is determined.
 - The osmotic water permeability coefficient (Pf) is calculated from this rate.
 - The Pf values are plotted against the concentration of **TC AQP1 1**, and the data are fitted to a dose-response curve to determine the IC_{50} value.

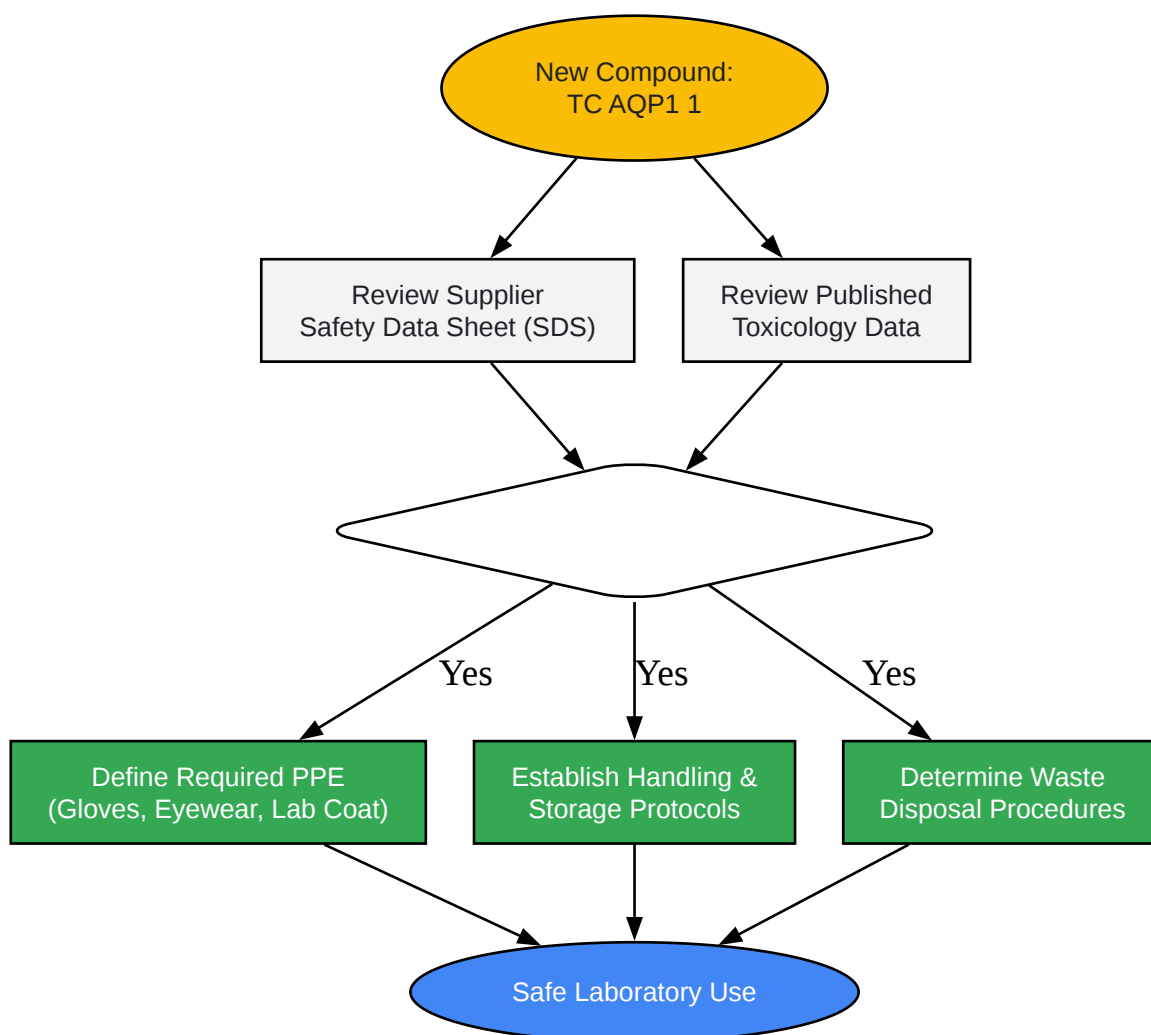
Visualizations: Pathways and Workflows

Hypoxia-Induced AQP1 Upregulation Pathway

Under hypoxic conditions, the transcription factor HIF-1 α (Hypoxia-Inducible Factor 1 α) is stabilized. It then translocates to the nucleus and binds to Hypoxia-Response Elements (HREs) on the AQP1 gene promoter, inducing the transcription and subsequent translation of the AQP1 protein. This leads to increased water permeability of the cell membrane.







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